4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide
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Overview
Description
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The structure of this compound consists of a benzamide moiety substituted with a nitro group and a 1,3,4-thiadiazole ring, making it a molecule of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide typically involves the reaction of 4-nitrobenzoic acid with thiosemicarbazide, followed by cyclization to form the 1,3,4-thiadiazole ring . The reaction conditions often include the use of ethanol as a solvent and heating under reflux . The general steps are as follows:
Formation of Thiosemicarbazone: 4-nitrobenzoic acid reacts with thiosemicarbazide in the presence of ethanol to form the corresponding thiosemicarbazone.
Cyclization: The thiosemicarbazone undergoes cyclization under acidic conditions to form the 1,3,4-thiadiazole ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as zinc and acetic acid.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions, particularly at the 2nd and 5th positions.
Common Reagents and Conditions
Reduction: Zinc and acetic acid are commonly used for the reduction of the nitro group.
Substitution: Nucleophilic substitution reactions often require the use of bases such as potassium carbonate and solvents like acetone.
Major Products
Scientific Research Applications
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide has several scientific research applications:
Anticancer Research: It has been studied for its potential anticancer activity, particularly against prostate cancer, colon cancer, and neuroblastoma cell lines.
Antimicrobial Research: The compound exhibits antimicrobial properties and has been tested against various bacterial and fungal strains.
Anti-inflammatory Research: It has shown potential as an anti-inflammatory agent in various in vitro and in vivo studies.
Mechanism of Action
The mechanism of action of 4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide involves several pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells via the caspase-dependent pathway.
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits DNA replication, leading to bacterial cell death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and reduces inflammation.
Comparison with Similar Compounds
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide can be compared with other similar compounds:
N-(5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide: This compound also exhibits anticancer activity but has a trifluoromethyl group instead of a nitro group.
2-Amino-1,3,4-thiadiazole: This compound is known for its antimicrobial activity and serves as a scaffold for designing new antimicrobial agents.
The uniqueness of this compound lies in its combination of a nitro group and a 1,3,4-thiadiazole ring, which contributes to its diverse biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C9H6N4O3S |
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Molecular Weight |
250.24 g/mol |
IUPAC Name |
4-nitro-N-(1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C9H6N4O3S/c14-8(11-9-12-10-5-17-9)6-1-3-7(4-2-6)13(15)16/h1-5H,(H,11,12,14) |
InChI Key |
WRYLWIYFSMAOJA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NN=CS2)[N+](=O)[O-] |
Origin of Product |
United States |
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